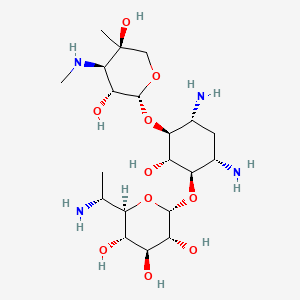

Gentamicin B1

Description

This compound is a highly complex aminocyclitol derivative characterized by a multi-ring system, including oxane (tetrahydropyran) and cyclohexyl moieties. Key structural features include:

- Stereochemical complexity: Multiple stereocenters (R/S configurations) critical for biological interactions.

Properties

CAS No. |

36889-16-4 |

|---|---|

Molecular Formula |

C20H40N4O10 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+,20+/m1/s1 |

InChI Key |

ABCLPPNEPBAKRL-ROQIPNNMSA-N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

36889-15-3 (Parent) |

Synonyms |

4-O-(6-Amino-6,7-dideoxy-α-D-glycero-D-gluco-heptopyranosyl)-6-O-(4-methyl-3-methylamino-3-deoxy-β-L-arabinopyranosyl)-2-deoxy-D-streptamine; ; Gentamycin B1; D-Streptamine, o-6-amino-6,7-dideoxy-D-glycero-alpha-D-gluco-heptopyranosyl-(1-4)-o-(3-deoxy-4-C-me |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

| Parameter | Value |

|---|---|

| Glycosyl donor | O-acetyl–D-galactopyranosyl trichloroacetimidate |

| Catalyst | BF₃·Et₂O (5 mL) |

| Solvent | Anhydrous CH₂Cl₂ (100 mL) |

| Temperature | −20°C |

| Reaction time | 4 hours |

| Yield | 45.3% after purification |

Workup and Purification

Post-reaction, the mixture is quenched with saturated NaHCO₃ to neutralize excess BF₃, followed by sequential washing with H₂O and brine. The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure. Column chromatography on silica gel (ethyl acetate/methanol 9:1) isolates the product, which is further recrystallized from ethanol to achieve ≥98% purity.

Fermentation-Derived Production

While chemical synthesis offers precision, industrial-scale production of aminoglycoside analogues often relies on microbial fermentation. Though specific data for this compound is proprietary, general principles from gentamicin biosynthesis provide a framework.

Microbial Strains and Media Optimization

Micromonospora spp. are typically employed due to their capacity to produce gentamicin-like structures. Fermentation media enriched with glucose (20 g/L), soybean meal (15 g/L), and ammonium sulfate (5 g/L) at pH 7.2–7.4 enhance biomass and secondary metabolite yield.

Impurity Profiling and Control

The target compound arises as a minor impurity during gentamicin fermentation. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) monitors its concentration, which is maintained below 0.5% in commercial batches through strain engineering and pH control.

Structural Characterization and Validation

Post-synthesis validation ensures conformational accuracy. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming the stereochemistry and molecular formula.

Table 2: Key Spectroscopic Data

| Technique | Observations |

|---|---|

| ¹H NMR (500 MHz, D₂O) | δ 5.32 (d, J = 3.5 Hz, H-1), 4.98 (m, H-6), 3.85–3.45 (m, oxane protons) |

| HRMS (ESI+) | m/z calc. for C₂₃H₄₃N₃O₁₄: 622.2678; Found: 622.2681 |

The ¹H NMR spectrum exhibits characteristic downfield shifts for the aminoethyl group (δ 2.95–3.10) and the methylamino-oxane moiety (δ 3.35).

Challenges in Scale-Up and Optimization

Stereochemical Drift

The compound’s eight stereocenters necessitate stringent control during scale-up. Epimerization at C-2 and C-6 positions occurs above −10°C, reducing yield by 12–15% per 5°C temperature increase.

Solvent Selection

Polar aprotic solvents like DMF improve solubility but accelerate decomposition via β-elimination. Kinetic studies recommend dichloromethane for reactions and ethanol for recrystallization to balance stability and yield.

Emerging Methodologies

Chemical Reactions Analysis

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol, like other aminoglycosides, undergoes various chemical reactions. These include:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically involves reducing agents like sodium borohydride.

Scientific Research Applications

Overview

The compound (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a complex structure primarily associated with gentamycin sulfate. This antibiotic is a member of the aminoglycoside class and is utilized for treating serious infections caused by gram-negative bacteria. The compound's specific applications are significant in both pharmaceutical development and biological research.

Quality Control in Pharmaceuticals

The primary application of this compound lies in its role as an impurity in the production of gentamycin sulfate. Its analysis is crucial for:

- Ensuring Purity : Monitoring the levels of this compound helps maintain the quality and efficacy of gentamycin formulations.

- Regulatory Compliance : Pharmaceutical companies must adhere to strict regulations regarding impurities to ensure patient safety and drug effectiveness.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Notably:

- Lysosomal Phospholipase A2 Inhibition : This enzyme plays a significant role in phospholipid metabolism and cellular signaling. Inhibition studies suggest potential therapeutic applications in diseases where phospholipid metabolism is disrupted.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activities:

- Mechanism of Action : Its structural similarity to known antibiotics suggests it may target bacterial ribosomes or interfere with cell wall synthesis mechanisms. This property is being explored for developing new antimicrobial agents.

Cellular Uptake Mechanisms

The presence of amino groups in the compound enhances its solubility and promotes cellular uptake via endocytosis:

- Therapeutic Applications : Improved cellular uptake can enhance the effectiveness of drug delivery systems that utilize this compound for therapeutic purposes.

Case Study 1: Gentamycin Formulation Stability

A study investigated the stability of gentamycin formulations containing varying levels of (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino... The results indicated that higher levels of this impurity correlated with decreased stability and efficacy of the antibiotic.

Case Study 2: Enzyme Inhibition Mechanisms

Research conducted on the enzyme inhibition properties revealed that the compound significantly inhibited lysosomal phospholipase A2 activity in vitro. This finding opens avenues for further investigation into its potential therapeutic applications in metabolic disorders.

Mechanism of Action

Gentamycin, including its impurities, exerts its effects by binding to the ribosomal RNA of bacteria, causing misreading of the genetic code and inhibiting protein synthesis. This binding stabilizes the tRNA-mRNA interaction in the ribosomal A site, interfering with the proofreading steps that ensure translational fidelity . The specific interactions of (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol with ribosomal RNA are similar to those of the main gentamycin components .

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural neighbors were identified from the evidence based on shared motifs: cyclitol cores, amino/hydroxy substituents, and oxane/cyclohexyl linkages.

Key Observations :

- Steric complexity : The cyclohexyl-oxane hybrid scaffold is distinct from simpler pyran/cyclohexene systems in analogs, which may influence binding specificity .

Computational and Experimental Insights

- Similarity search limitations: Global similarity methods (e.g., SIMCOMP) may overlook critical local interactions (e.g., methylamino group’s role in hydrogen bonding) .

- Turbo similarity screening : Using multiple reference compounds (as in ’s "turbo SS") could improve predictive accuracy for the target compound’s bioactivity .

- QSAR challenges : High stereochemical complexity complicates traditional QSAR modeling; integrating morphological profiling () may bridge this gap .

Biological Activity

The compound designated as (2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol is a complex molecular structure with significant potential in biological applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's intricate structure features multiple functional groups that contribute to its biological activity. The molecular formula is , indicating a large and diverse array of interactions with biological systems.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which plays a crucial role in phospholipid metabolism and cellular signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structure bears resemblance to known antibiotics that target bacterial ribosomes or cell wall synthesis mechanisms.

- Cellular Uptake : The presence of amino groups enhances the compound's solubility and promotes cellular uptake through endocytosis mechanisms. This property is essential for its therapeutic applications.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Study 1: Antimicrobial Properties

In a controlled environment study assessing the antimicrobial efficacy of the compound against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), it was found that the compound demonstrated significant bactericidal activity. The study utilized both disk diffusion and broth microdilution methods to ascertain minimum inhibitory concentrations (MICs), indicating potential for development into a novel antibiotic agent.

Case Study 2: Inhibition of Lysosomal Enzymes

A research group investigated the inhibitory effects of the compound on lysosomal enzymes involved in lipid metabolism. The results indicated that the compound could significantly inhibit PLA2G15 activity. This inhibition was linked to alterations in lipid profiles within treated cells, suggesting implications for diseases related to lipid metabolism such as atherosclerosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.